molecular formula C21H28ClN5 B2634536 N'-[5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-propane-1,3-diamine CAS No. 896079-67-7

N'-[5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-propane-1,3-diamine

Cat. No. B2634536
CAS RN: 896079-67-7
M. Wt: 385.94
InChI Key: DRIZMJQNTPKFOD-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

Pyrazole is a π-excess aromatic heterocycle . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

The procedure starts by reacting chlorosulfonyl isocyanate dissolved in dichloromethane at 0 °C with 1 equiv of tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which was subsequently added slowly to a solution of 1 equiv of the respective amine (e.g., n-propylamine) in the presence of 3 equiv of triethylamine in dichloromethane at 0 °C .

Scientific Research Applications

Antibacterial Activity and Protein Interaction

N'-[5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-propane-1,3-diamine, as part of pyrazolo[1,5-a]pyrimidine derivatives, has been synthesized and shown to possess antibacterial activity. Research has explored its interaction with bovine serum albumin (BSA) through fluorescence, time-resolved fluorescence, circular dichroism spectroscopy, and molecular docking techniques. These studies reveal that such compounds can effectively quench the intrinsic fluorescence of BSA via a static quenching process, indicating a strong binding affinity. This binding is attributed to hydrophobic forces and hydrogen bonds, suggesting potential biomedical applications in drug design and delivery systems (He et al., 2020).

Structural Characterization and Synthetic Pathways

The synthesis and structural characterization of pyrazolo[1,5-a]pyrimidines and their derivatives have been extensively studied. These compounds are identified through various synthetic routes and characterized by techniques such as NMR spectroscopy. The structural analysis provides insights into their chemical properties and potential applications in developing novel compounds with specific biological activities (Maquestiau et al., 2010). Additionally, research into the synthesis of novel isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions showcases the versatility of these pyrazolo[1,5-a]pyrimidine derivatives in constructing complex heterocyclic systems (Rahmouni et al., 2014).

Antimicrobial and Anti-inflammatory Agents

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results against various bacterial and fungal strains. Such findings indicate the potential of these derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Kendre et al., 2015).

Antitumor Activities

The antitumor activities of pyrazolo[1,5-a]pyrimidine derivatives have been investigated, with some compounds displaying significant inhibitory effects on cancer cell lines. These studies underscore the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment, highlighting their role in developing new anticancer drugs (Liu et al., 2016).

properties

IUPAC Name

N-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5/c1-21(2,3)18-13-19(23-11-6-12-26(4)5)27-20(25-18)17(14-24-27)15-7-9-16(22)10-8-15/h7-10,13-14,23H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIZMJQNTPKFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-propane-1,3-diamine

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